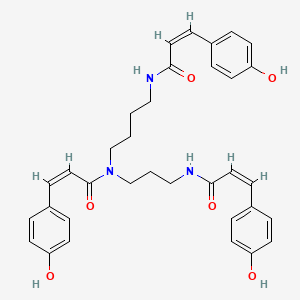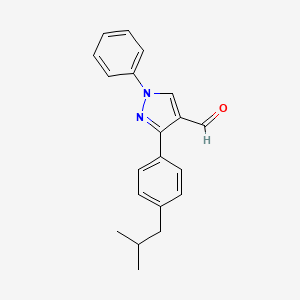
3-bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide is an organic compound with the molecular formula C14H19BrN2O and a molecular weight of 311.22 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzamide structure, which is further linked to a methylpiperidine moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzoyl chloride and 1-methylpiperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
3-bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide can be compared with other similar compounds, such as:
4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: This compound has a similar structure but with different substituents, leading to distinct chemical and biological properties.
N-(4-methyl-3-(4-(pyridin-3-yl)piperazin-1-yl)benzamide: Another related compound with variations in the piperidine and benzamide moieties.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.
Eigenschaften
Molekularformel |
C14H19BrN2O |
|---|---|
Molekulargewicht |
311.22 g/mol |
IUPAC-Name |
3-bromo-N-[(1-methylpiperidin-4-yl)methyl]benzamide |
InChI |
InChI=1S/C14H19BrN2O/c1-17-7-5-11(6-8-17)10-16-14(18)12-3-2-4-13(15)9-12/h2-4,9,11H,5-8,10H2,1H3,(H,16,18) |
InChI-Schlüssel |
XRWGTVCOVMLXFE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)CNC(=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl {[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]amino}(oxo)acetate](/img/structure/B14871035.png)




![2-(furan-2-yl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14871059.png)

![methyl (1R,9S,11S,14E,15R,17S)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B14871072.png)
![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B14871100.png)
![2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one](/img/structure/B14871102.png)



